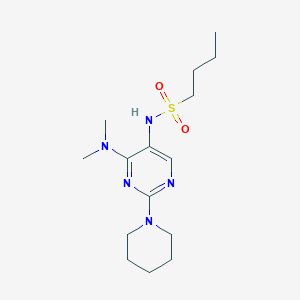

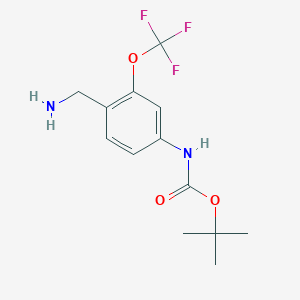

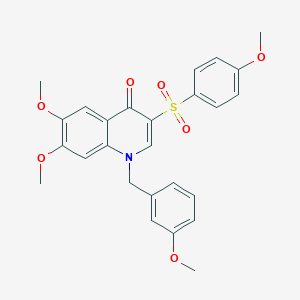

![molecular formula C19H25NO5 B2508978 叔丁基7-甲氧基-4-氧代螺[色满-2,4'-哌啶]-1'-羧酸酯 CAS No. 956604-98-1](/img/structure/B2508978.png)

叔丁基7-甲氧基-4-氧代螺[色满-2,4'-哌啶]-1'-羧酸酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound "Tert-butyl 7-methoxy-4-oxospiro[chroman-2,4'-piperidine]-1'-carboxylate" is not directly mentioned in the provided papers. However, the papers discuss various tert-butyl piperidine-1-carboxylate derivatives, which are important intermediates in the synthesis of biologically active compounds, including pharmaceuticals like crizotinib, nociceptin antagonists, and Vandetanib . These compounds are characterized by the presence of a piperidine ring, a tert-butyl group, and various substituents that contribute to their biological activity.

Synthesis Analysis

The synthesis of tert-butyl piperidine-1-carboxylate derivatives typically involves multi-step reactions starting from different piperidine-based alcohols or amines. For instance, compound (1) in the first paper was synthesized through a three-step process starting from tert-butyl-4-hydroxypiperdine-1-carboxylate, with a total yield of 49.9% . Similarly, the key intermediate of Vandetanib was synthesized from piperidin-4-ylmethanol through acylation, sulfonation, and substitution, with a total yield of 20.2% . These methods often involve optimization to improve yields and purity for large-scale production, as seen in the synthesis of a nociceptin antagonist intermediate .

Molecular Structure Analysis

The molecular structures of these compounds are confirmed using various spectroscopic techniques such as MS, 1H NMR, 13C NMR, and FT-IR. X-ray diffraction (XRD) is also used to evaluate the single-crystal structures, providing detailed insights into the molecular conformations and dihedral angles between different rings in the molecules . For example, the asymmetric unit of one compound contains two independent molecules with specific dihedral angles between the pyrimidine and quinoline ring systems .

Chemical Reactions Analysis

The tert-butyl piperidine-1-carboxylate derivatives participate in various chemical reactions depending on their functional groups. The presence of reactive sites such as hydroxyl, methoxy, and carboxylate groups allows for further functionalization and the formation of complex molecules. The reactivity of these compounds is crucial for their role as intermediates in the synthesis of target molecules with desired biological activities .

Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds are influenced by their molecular structures. X-ray studies reveal specific conformations, such as the axial orientation of side chains and the presence of strong O-H...O=C hydrogen bonds, which lead to particular molecular packing in the crystal structure . Computational methods like density functional theory (DFT) are used to optimize molecular structures and perform analyses such as molecular electrostatic potential (MEP) and frontier molecular orbital (FMOs) analyses, which are important for understanding the chemical behavior of these compounds .

科学研究应用

药物合成中的关键中间体

相关化合物叔丁基4-((2-甲氧基-4-(甲氧基羰基)苯氧基)甲基)哌啶-1-羧酸酯被认为是抗癌药物凡德他尼合成中的关键中间体。其合成涉及酰化、磺化和取代等多个步骤,总收率为20.2% (王, 王, 唐, & 徐, 2015)。

喹唑啉衍生物合成

另一种衍生物6-甲氧基-7-[(1-甲基-4-哌啶)甲氧基]-4(3H)-喹唑啉,使用叔丁基4-((甲苯磺酰氧基)甲基)哌啶-1-羧酸酯和香草醛甲醚合成。该过程的总收率为56%,表明其具有成本效益的工业应用潜力 (S. 小凯, 2013)。

螺环氧吲哚类似物合成

在螺环氧吲哚类似物的合成中,关键步骤包括二阴离子烷基化和2-氧吲哚-5-羧酸乙酯的环化。目标化合物在无需色谱纯化的条件下以35%的总收率获得 (滕, 张, & 门东卡, 2006)。

双功能化合物合成

叔丁基6-氧代-2-氮杂螺[3.3]庚烷-2-羧酸酯的合成展示了其在衍生新化合物中的用途,补充了哌啶环系统。这种方法为新化合物合成提供了一个便捷的切入点 (迈耶斯等人, 2009)。

在生物活性化合物中的应用

叔丁基-4-(4-(4,4,5,5-四甲基-1,3,2-二氧杂硼烷-2-基)-1H-吡唑-1-基)哌啶-1-羧酸酯在克唑替尼等生物活性化合物的合成中至关重要。它从叔丁基-4-羟基哌啶-1-羧酸酯合成,总收率为49.9% (孔等人, 2016)。

晶体结构和还原研究

叔丁基(6S)-4-羟基-6-异丁基-2-氧代-1,2,5,6-四氢吡啶-1-羧酸酯及其还原产物叔丁基(4R,6S)-4-羟基-6-异丁基-2-氧代哌啶-1-羧酸酯的X射线研究揭示了它们的分子结构和堆积细节,这些细节是由强烈的O-H...O=C氢键驱动的 (迪迪让等人, 2004)。

新骨架的开发

叔丁基反式-4-乙炔基-3-羟基哌啶-1-羧酸酯的合成引入了一个取代哌啶的新骨架。这种方法利用区域选择性开环和1,3-偶极环加成反应 (哈姆森等人, 2011)。

作用机制

Target of Action

Tert-butyl 7-methoxy-4-oxospiro[chroman-2,4’-piperidine]-1’-carboxylate is a complex compound that is part of the chromanone family . Chromanone and its analogs have been shown to interact with a wide range of receptors, making them key building blocks in drug discovery . .

Mode of Action

It is known that spiro compounds, due to their structure, interact with a wide range of receptors . This interaction can result in a variety of biological activities, depending on the specific receptors involved and the nature of the interaction .

Biochemical Pathways

Chromanone-based spiro compounds have been associated with a wide range of pharmacological activities, including anticancer, antidiabetic, antioxidant, anti-inflammatory, and antitumor activities . These activities suggest that the compound may affect multiple biochemical pathways.

Pharmacokinetics

The presence of the tert-butyl group can increase the compound’s solubility, which can enhance its absorption and distribution .

Result of Action

Given the wide range of biological activities associated with chromanone-based spiro compounds, it is likely that the compound has multiple effects at the molecular and cellular levels .

属性

IUPAC Name |

tert-butyl 7-methoxy-4-oxospiro[3H-chromene-2,4'-piperidine]-1'-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H25NO5/c1-18(2,3)25-17(22)20-9-7-19(8-10-20)12-15(21)14-6-5-13(23-4)11-16(14)24-19/h5-6,11H,7-10,12H2,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WATVLJODVFFJES-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC2(CC1)CC(=O)C3=C(O2)C=C(C=C3)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H25NO5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

347.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Tert-butyl 7-methoxy-4-oxospiro[chroman-2,4'-piperidine]-1'-carboxylate | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

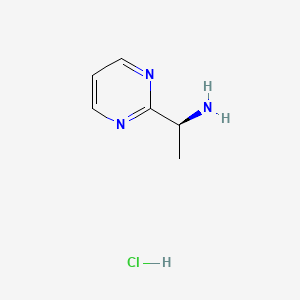

![1-[(2-Chlorophenyl)sulfonyl]piperidine-4-carboxylic acid](/img/structure/B2508896.png)

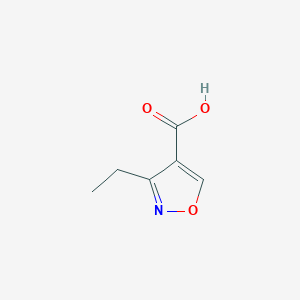

![4-ethoxy-N-(2-(5-(4-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide](/img/structure/B2508901.png)

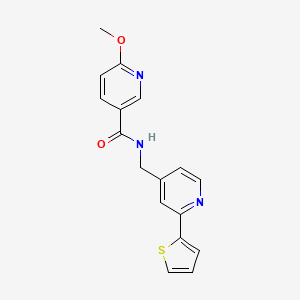

![3-(3-hydroxypropyl)-1,7-dimethyl-9-(4-methylphenyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2508904.png)

![Ethyl 4-(2-((3-isopentyl-4-oxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)acetamido)benzoate](/img/structure/B2508908.png)